1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride
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Overview
Description
1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride is a chemical compound with a molecular formula of C7H9ClN2O3S. This compound is characterized by the presence of an oxolane ring, a pyrazole ring, and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 1-(Oxolan-3-yl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product .
Chemical Reactions Analysis
1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
1-(Oxolan-3-yl)-1H-pyrazole-5-sulfonyl chloride can be compared with similar compounds such as:
1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride: This compound has a similar structure but differs in the position of the sulfonyl chloride group on the pyrazole ring.
Oxolan-3-one: This compound contains an oxolane ring with a ketone group, making it structurally similar but functionally different.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives through substitution reactions.
Properties
Molecular Formula |
C7H9ClN2O3S |
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Molecular Weight |
236.68 g/mol |
IUPAC Name |
2-(oxolan-3-yl)pyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O3S/c8-14(11,12)7-1-3-9-10(7)6-2-4-13-5-6/h1,3,6H,2,4-5H2 |
InChI Key |
RQRTVRFIGNMYFS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N2C(=CC=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
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